1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide typically involves a multicomponent reaction. One common method is the one-pot synthesis, which includes the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives in the presence of a catalyst such as BF3.OEt2 under solvent-free conditions . This method is efficient and yields the desired product with high purity.
Chemical Reactions Analysis
1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Scientific Research Applications
1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA-PK and topoisomerase II, which are involved in DNA replication and repair processes . This inhibition leads to the disruption of cellular functions, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide can be compared with other naphthopyran derivatives, such as:
1H-Naphtho[2,1-b]pyran derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrano[2,3-h]coumarin derivatives: These compounds also exhibit diverse biological activities and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure and the combination of biological activities it exhibits, making it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
652138-22-2 |
---|---|
Molecular Formula |
C19H14INO2 |
Molecular Weight |
415.2 g/mol |
IUPAC Name |
2-(1-methylpyridin-1-ium-4-yl)benzo[h]chromen-4-one;iodide |
InChI |
InChI=1S/C19H14NO2.HI/c1-20-10-8-14(9-11-20)18-12-17(21)16-7-6-13-4-2-3-5-15(13)19(16)22-18;/h2-12H,1H3;1H/q+1;/p-1 |
InChI Key |
QIBARWZOSWOBRB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3.[I-] |
Origin of Product |
United States |
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